molecular formula C11H17N3O5S B1677369 5-Methylaminomethyl-2-thiouridine CAS No. 32860-54-1

5-Methylaminomethyl-2-thiouridine

Cat. No. B1677369
CAS RN: 32860-54-1
M. Wt: 303.34 g/mol
InChI Key: HXVKEKIORVUWDR-FDDDBJFASA-N
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Description

5-Methylaminomethyl-2-thiouridine is a nucleotide that plays a crucial role in both DNA and RNA synthesis . It acts as the methyl donor in the formation of dTMP, an essential component of DNA .


Synthesis Analysis

The synthesis of 5-Methylaminomethyl-2-thiouridine involves a bifunctional enzyme MnmC . This enzyme catalyzes the conversion of its hypermodified substrate carboxymethylaminomethyl uridine (cmnm5U34) to mnm5U34 . MnmC performs the flavin adenine dinucleotide (FAD)-dependent oxidative cleavage of the carboxymethyl group from cmnm5U34 via an imine intermediate to generate aminomethyl uridine (nm5U34), which is subsequently methylated by S-adenosyl-L-methionine (SAM) to yield methylaminomethyl uridine (mnm5U34) .


Molecular Structure Analysis

The molecular formula of 5-Methylaminomethyl-2-thiouridine is C11H17N3O5S . Its average mass is 303.335 Da and its monoisotopic mass is 303.088898 Da .


Chemical Reactions Analysis

5-Methylaminomethyl-2-thiouridine is important for both DNA and RNA synthesis . It is the methyl donor in the formation of dTMP, an essential component of DNA .


Physical And Chemical Properties Analysis

The density of 5-Methylaminomethyl-2-thiouridine is 1.6±0.1 g/cm3 . It has a molar refractivity of 73.2±0.4 cm3 . It has 8 H bond acceptors, 5 H bond donors, and 4 freely rotating bonds . Its polar surface area is 146 Å2 .

Safety And Hazards

For detailed safety and hazard information, please refer to the Safety Data Sheet .

Future Directions

Recent research has identified a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification . This discovery opens up new avenues for understanding the role of 5-Methylaminomethyl-2-thiouridine in cellular functions and its potential implications in various diseases .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5S/c1-12-2-5-3-14(11(20)13-9(5)18)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,20)/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVKEKIORVUWDR-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186517
Record name 5-Methylaminomethyl-2-thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylaminomethyl-2-thiouridine

CAS RN

32860-54-1
Record name 5-Methylaminomethyl-2-thiouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32860-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylaminomethyl-2-thiouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032860541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylaminomethyl-2-thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
897
Citations
G Cho, J Lee, J Kim - Nucleic Acids Research, 2023 - academic.oup.com
… For example, hypermodified uridine 5-methylaminomethyl-2-thiouridine (mnm 5 s 2 U) induces conformational changes in the anticodon stem loop (ASL) region resulting in the …
Number of citations: 2 academic.oup.com
TG Hagervall, CG Edmonds, JA McCloskey… - Journal of Biological …, 1987 - Elsevier
… The tRNA(5-methylaminomethyl-2-thiouridine)-methyltransferase, which is involved in the biosynthesis of the modified nucleoside 5-methylaminomethyl-2-thiouridine (mnm5s2U) …
Number of citations: 90 www.sciencedirect.com
H Vorbrüggen, K Krolikiewicz - Liebigs Annalen der Chemie, 1980 - Wiley Online Library
… In this publication we want to give a detailed account3) of the first synthesis of 5methylaminomethyl-2-thiouridine (1) which was isolated from t-RNA by Carbon and co-workers4) who …
K IKEDA, S TANAKA, Y MIZUNO - Chemical and Pharmaceutical …, 1975 - jstage.jst.go.jp
… 5—carbomethoxymethyl— (8b) and 5—methylaminomethyl-2-thiouridine (10) (each may be the first … Acylation of 5—methylaminomethyl-2-thiouridine (10) was also examined and 5-(N-…
Number of citations: 39 www.jstage.jst.go.jp
MW Wieczorek, GD Bujacz, DA Adamiak… - Heteroatom …, 1994 - Wiley Online Library
The structure of the title compound 1 has been determined by X‐ray analysis. The following crystal data were found: orthorhombic, P2 1 2 1 2 1 , a = 5.243(2), b = 24.864(4), and c = …
Number of citations: 2 onlinelibrary.wiley.com
MA Sullivan, JF Cannon, FH Webb… - Journal of …, 1985 - Am Soc Microbiol
… Two groups (6, 23) have isolatedmutations in a locus (trmC) which result in a block in a methylation in the biosynthesis of 5-methylaminomethyl-2-thiouridine (mnm5s2U), but did not …
Number of citations: 114 journals.asm.org
TG Hagervall, SC Pomerantz, JA McCloskey - Journal of molecular biology, 1998 - Elsevier
… , the misreading in vivo of asparagine codons in bacteriophage MS2 mRNA by different hypomodified derivatives of tRNA Lys , normally containing 5-methylaminomethyl-2-thiouridine (…
Number of citations: 97 www.sciencedirect.com
F Kimura-Harada, M Saneyoshi, S Nishimura - Febs Letters, 1971 - core.ac.uk
… and related compounds was carried out by a similar procedure to that described previously [4, 121 for desulfurization of 4-thiouridine and 5-methylaminomethyl-2thiouridine. The …
Number of citations: 64 core.ac.uk
G Leszczynska, P Leonczak, K Wozniak, A Malkiewicz - Rna, 2014 - rnajournal.cshlp.org
5-Taurinomethyluridine (τm 5 U) and 5-taurinomethyl-2-thiouridine (τm 5 s 2 U) are located at the wobble position of human mitochondrial (hmt) tRNA Leu(UUR) and tRNA Lys , …
Number of citations: 10 rnajournal.cshlp.org
G Leszczynska, P Leonczak… - … and Nucleic Acids, 2013 - Taylor & Francis
In this paper, we discuss the usefulness of reductive amination of 5-formyl-2′,3′-O-isopropylidene(-2-thio)uridine with glycine or taurine esters in the presence of sodium …
Number of citations: 11 www.tandfonline.com

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